molecular formula C13H16N4O2 B6630055 N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide

Cat. No. B6630055
M. Wt: 260.29 g/mol
InChI Key: QXRHALVYPYDATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as DMPO or DMPOC, is a chemical compound that has been widely used in scientific research. This compound is a stable nitroxide radical that is used as a spin trap in free radical studies. DMPO has been found to be effective in trapping a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals.

Mechanism of Action

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide works by trapping free radicals and forming stable adducts, which can be detected using various spectroscopic techniques. The formation of stable adducts prevents the free radicals from causing damage to cells and tissues. N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has also been found to act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress, reduce inflammation, and improve mitochondrial function. N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has also been found to have neuroprotective effects, reducing the damage caused by ischemia-reperfusion injury and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in lab experiments is its stability. N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide is a stable nitroxide radical that can be stored for long periods of time without degradation. It is also relatively easy to use and can be detected using various spectroscopic techniques. However, one of the limitations of using N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide is its specificity. N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide can trap a wide range of free radicals, which can make it difficult to determine the specific free radicals involved in a particular reaction.

Future Directions

There are many future directions for the use of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide in scientific research. One area of interest is the study of oxidative stress and its role in the development of diseases such as cancer and neurodegenerative diseases. N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide may also be useful in the development of new antioxidant therapies. Another area of interest is the study of the effects of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide on mitochondrial function and its potential use in the treatment of mitochondrial diseases. Finally, N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide may also be useful in the study of the effects of environmental toxins on cells and tissues.

Synthesis Methods

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide can be synthesized by reacting 1-methyl-2-pyridone-5-carboxylic acid with 1,5-dimethylpyrazole and then treating the resulting product with thionyl chloride. The final product is obtained by reacting the resulting intermediate with hydroxylamine.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been widely used in scientific research as a spin trap in free radical studies. It has been found to be effective in trapping a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide is also used in the study of oxidative stress, which is a major factor in the development of many diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-11(8-15-17(9)3)7-14-13(19)10-4-5-16(2)12(18)6-10/h4-6,8H,7H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHALVYPYDATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=CC(=O)N(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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